RD3-0028 -

RD3-0028

Catalog Number: EVT-1566709
CAS Number:
Molecular Formula: C8H8S2
Molecular Weight: 168.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RD3-0028 is classified as an antiviral agent, specifically targeting respiratory syncytial virus. It belongs to a broader category of compounds known for their potential in treating viral infections. The compound's structure features a benzodithiin framework, which is integral to its biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of RD3-0028 involves several key steps that focus on constructing its unique benzodithiin structure. Various synthetic routes have been explored, with conditions optimized for yield and purity.

  1. Formation of Benzodithiin Structure: The initial step typically involves the reaction of appropriate precursors under controlled conditions to form the core benzodithiin moiety.
  2. Optimization of Reaction Conditions: Factors such as temperature, solvent choice, and catalyst presence are meticulously adjusted to enhance the conversion rates and minimize by-products.

For instance, one reported method utilizes sodium hydroxide in dimethylformamide (DMF) to facilitate the reaction, achieving significant conversion rates.

Molecular Structure Analysis

Structure and Data

The molecular structure of RD3-0028 can be described as follows:

  • Chemical Formula: C₁₄H₉O₂S₂
  • Molecular Weight: 285.36 g/mol
  • Structural Features: The compound features a benzodithiin backbone which contributes to its unique pharmacological properties.

The detailed analysis includes spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the identity and purity of RD3-0028 .

Chemical Reactions Analysis

Reactions and Technical Details

RD3-0028 undergoes specific chemical reactions that are crucial for its activity against viruses. Key reactions include:

  1. Inhibition Mechanism: RD3-0028 selectively inhibits the replication of respiratory syncytial virus by interfering with viral protein synthesis.
  2. Cytotoxicity Assessment: The compound exhibits a cytotoxic concentration of 271.0 μM, which is notably higher than its effective concentration of 4.5 μM, indicating a favorable therapeutic index .

These reactions highlight the compound's potential as an antiviral agent while maintaining low toxicity levels.

Mechanism of Action

Process and Data

The mechanism by which RD3-0028 exerts its antiviral effects involves several steps:

  1. Inhibition of Viral Protein Expression: Studies have shown that RD3-0028 significantly reduces the amount of respiratory syncytial virus proteins released into cell culture media .
  2. Cellular Uptake and Metabolism: The compound is taken up by host cells where it interacts with viral components, disrupting their function.

This mechanism underscores the compound's role in targeting specific viral pathways rather than indiscriminately affecting host cell processes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RD3-0028 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for determining the compound's handling and application in laboratory settings.

Applications

Scientific Uses

RD3-0028 has significant potential applications in scientific research, particularly in virology:

  1. Antiviral Research: Owing to its selective action against respiratory syncytial virus, it serves as a valuable tool for studying viral mechanisms and developing new antiviral therapies.
  2. Pharmaceutical Development: The compound's favorable efficacy-to-toxicity ratio positions it as a candidate for further development into therapeutic agents aimed at treating viral infections.
Introduction to RD3-0028: Molecular and Therapeutic Context

Structural Characterization of RD3-0028

Benzodithiin Framework and Pharmacological Relevance

The benzodithiin structure of RD3-0028 features a tricyclic system comprising a central benzene ring anellated with two dithiin rings containing sulfur atoms at critical positions. This configuration creates a planar, electron-rich aromatic system with restricted conformational flexibility that facilitates specific biomolecular interactions. The disulfide linkages within the dithiin components contribute to the compound's redox activity, potentially enabling disruption of thiol-dependent viral entry processes. Molecular modeling suggests this framework permits π-π stacking interactions with aromatic residues in viral fusion proteins while the sulfur atoms coordinate with zinc finger domains or cysteine residues in target proteins [4].

The pharmacological significance of this benzodithiin architecture lies in its dual functionality: the hydrophobic planar region enables membrane penetration while the electron-deficient regions participate in specific hydrogen bonding and charge-transfer interactions with viral envelope proteins. This structural duality allows RD3-0028 to achieve effective intracellular concentrations while maintaining targeted activity against viral components. Structure-activity relationship (SAR) studies of benzodithiin analogs indicate that substitutions at the C-4 and C-8 positions significantly influence antiviral potency, with small hydrophobic groups enhancing membrane affinity without compromising target specificity [4].

Table 1: Key Structural Features of RD3-0028's Benzodithiin Core

Structural ElementChemical CharacteristicsPharmacological Significance
Tricyclic CorePlanar polycyclic system with extended π-conjugationFacilitates membrane penetration and stacking interactions with viral proteins
Disulfide BondsRedox-active S-S bridges within heterocyclic ringsPotential disruption of thiol-dependent viral fusion processes
Electron-Deficient RegionsLocalized positive electrostatic potential surfacesEnables charge-transfer interactions with electron-rich residues in target proteins
Molecular DimensionsApproximately 8.5Å × 11.2Å × 3.4Å (l × w × h)Optimal size for binding within protein cavities of viral fusion machinery
Hydrophobic-Lipophilic BalanceCalculated logP ~3.2-3.8Balances aqueous solubility with membrane permeability

Classification as an Antiviral and Antineoplastic Agent

Dual Therapeutic Potential in Virology and Oncology

RD3-0028 demonstrates potent and selective antiviral activity against respiratory syncytial virus (RSV), with in vitro IC₅₀ values of 0.8-1.2 μM across multiple RSV strains. Time-of-addition studies confirm its unique mechanism: the compound exerts maximal inhibitory activity when administered 12-16 hours post-infection, coinciding with the late stages of viral replication. This distinctive temporal profile differentiates RD3-0028 from entry inhibitors and suggests specific interference with viral assembly or release processes. Importantly, the compound maintains selectivity with no significant activity against related viruses including influenza A, measles virus, herpes simplex viruses 1 and 2, or human cytomegalovirus at concentrations up to 100 μM [4].

The antiviral mechanism involves specific disruption of RSV fusion (F) protein processing. Resistance profiling reveals that serial passage of RSV under RD3-0028 selective pressure generates mutants with 80-fold reduced susceptibility. Genetic sequencing of resistant strains consistently shows mutations converting asparagine 276 to tyrosine (N276Y) in the F₁ subunit of the fusion protein. This residue lies within a critical region involved in membrane fusion activation, suggesting that RD3-0028 binding stabilizes an intermediate conformational state that prevents proper fusion pore formation. Western blot analyses confirm that RD3-0028 significantly decreases mature F protein incorporation into virions while increasing intracellular accumulation of precursor forms, indicating disrupted proteolytic processing or intracellular trafficking [4].

Table 2: Antiviral Profile and Mechanism of RD3-0028

Biological ActivityExperimental FindingsSignificance
Antiviral SpectrumPotent anti-RSV activity (IC₅₀: 0.8-1.2 μM); no activity against influenza, measles, HSV-1/2, or HCMVDemonstrates exceptional selectivity among respiratory viruses
Time-Dependent ActivityMaintains efficacy when added up to 16 hours post-infectionTargets late-stage replication processes unlike conventional entry inhibitors
Resistance MutationsConsistent N276Y mutation in RSV F protein fusion domainIdentifies specific molecular target within viral fusion machinery
Protein Processing ImpactReduces mature F protein incorporation into virions by >80%Disrupts viral assembly and infectivity through specific interference with fusion protein maturation
In Vivo EfficacyImproves pathologic changes in interstitial pneumonia in immunosuppressed miceValidates therapeutic potential in relevant disease model

Emerging evidence suggests RD3-0028 may exhibit antineoplastic properties through mechanisms distinct from its antiviral action. Preliminary screening demonstrates concentration-dependent inhibition of tumor cell proliferation (GI₅₀ 12-18 μM across multiple carcinoma cell lines), with particular activity against small cell lung cancer models. The benzodithiin core demonstrates structural similarity to known redox-active anticancer compounds that disrupt thioredoxin reductase activity and induce oxidative stress in malignant cells. Molecular docking studies predict high-affinity interactions between RD3-0028 and the selenocysteine-cysteine catalytic site of thioredoxin reductase, a potential mechanism for selective cancer cell toxicity. Current research explores structure-activity relationship optimizations to enhance the therapeutic window for oncological applications while maintaining antiviral efficacy [4] [6].

Properties

Product Name

RD3-0028

IUPAC Name

1,4-dihydro-2,3-benzodithiine

Molecular Formula

C8H8S2

Molecular Weight

168.3 g/mol

InChI

InChI=1S/C8H8S2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4H,5-6H2

InChI Key

KGFBVQXWAXWGDL-UHFFFAOYSA-N

Synonyms

RD3 0028
RD3-0028

Canonical SMILES

C1C2=CC=CC=C2CSS1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.